molecular formula C17H11BrN2O2 B4634091 3-(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one

3-(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one

Cat. No.: B4634091
M. Wt: 355.2 g/mol
InChI Key: VWGMTXIHBWQYJM-UHFFFAOYSA-N
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Description

3-(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds significant promise in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one typically involves multi-step organic reactions. One common method includes the halogenation of 7-(4-bromobenzoyl)indole, followed by further reactions to introduce the hydroxy and methyl groups . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

3-(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O2/c1-8-6-9(18)7-11-14(17(22)20-15(8)11)13-10-4-2-3-5-12(10)19-16(13)21/h2-7,20,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGMTXIHBWQYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2C3=C4C=CC=CC4=NC3=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one
Reactant of Route 2
3-(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one
Reactant of Route 3
3-(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one
Reactant of Route 4
3-(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one
Reactant of Route 5
3-(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one
Reactant of Route 6
3-(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one

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